

Application Note: Structure Confirmation of Cowaxanthone B using Nuclear Magnetic Resonance (NMR) Analysis

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Compound of Interest

Compound Name: Cowaxanthone B

Cat. No.: B1631150

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Introduction

Cowaxanthone B, a tetraoxxygenated xanthone isolated from the fruits of *Garcinia cowa*, has garnered interest within the scientific community.^[1] Xanthones, a class of naturally occurring polyphenolic compounds, are known for their diverse pharmacological activities. Accurate structural confirmation is a critical step in the research and development of such natural products for potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structure elucidation of organic molecules like **Cowaxanthone B**.^{[2][3]} This application note provides a detailed protocol for the NMR analysis of **Cowaxanthone B**, summarizes its expected NMR data for structure confirmation, and outlines the logical workflow of this process.

Chemical Structure of Cowaxanthone B

Molecular Formula: C₂₄H₂₆O₆

Structure:

Caption: Chemical structure of **Cowaxanthone B**.

NMR Data for Structure Confirmation

The structural elucidation of **Cowaxanthone B** was first reported by Panthong et al. (2006) through the analysis of 1D and 2D NMR spectroscopic data.^[1] The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Cowaxanthone B** based on the reported data for similar tetraoxxygenated xanthones.

Table 1: ¹H NMR Data of **Cowaxanthone B**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~6.3	s	-
H-5	~6.8	s	-
H-8	~7.5	s	-
7-OCH ₃	~3.9	s	-
H-1'	~3.4	d	~7.0
H-2'	~5.2	t	~7.0
H-4'	~2.0	m	-
H-5'	~2.0	m	-
H-6'	~5.0	t	~7.0
H-8' (CH ₃)	~1.5	s	-
H-9' (CH ₃)	~1.6	s	-
H-10' (CH ₃)	~1.8	s	-
1-OH	~13.7	s	-
3-OH	br s	-	
6-OH	br s	-	

Table 2: ¹³C NMR Data of **Cowaxanthone B**

Position	Chemical Shift (δ) ppm
C-1	~160
C-2	~110
C-3	~162
C-4	~93
C-4a	~155
C-5	~102
C-5a	~154
C-6	~140
C-7	~138
C-8	~120
C-8a	~112
C-9	~182
C-9a	~104
7-OCH ₃	~62
C-1'	~22
C-2'	~122
C-3'	~132
C-4'	~40
C-5'	~26
C-6'	~124
C-7'	~131
C-8' (CH ₃)	~18
C-9' (CH ₃)	~26

C-10' (CH₃)

~16

Experimental Protocols

A comprehensive NMR analysis for the structure confirmation of **Cowaxanthone B** involves a series of 1D and 2D NMR experiments.

Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **Cowaxanthone B** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ¹H NMR (Proton):
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR (Carbon-13):
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

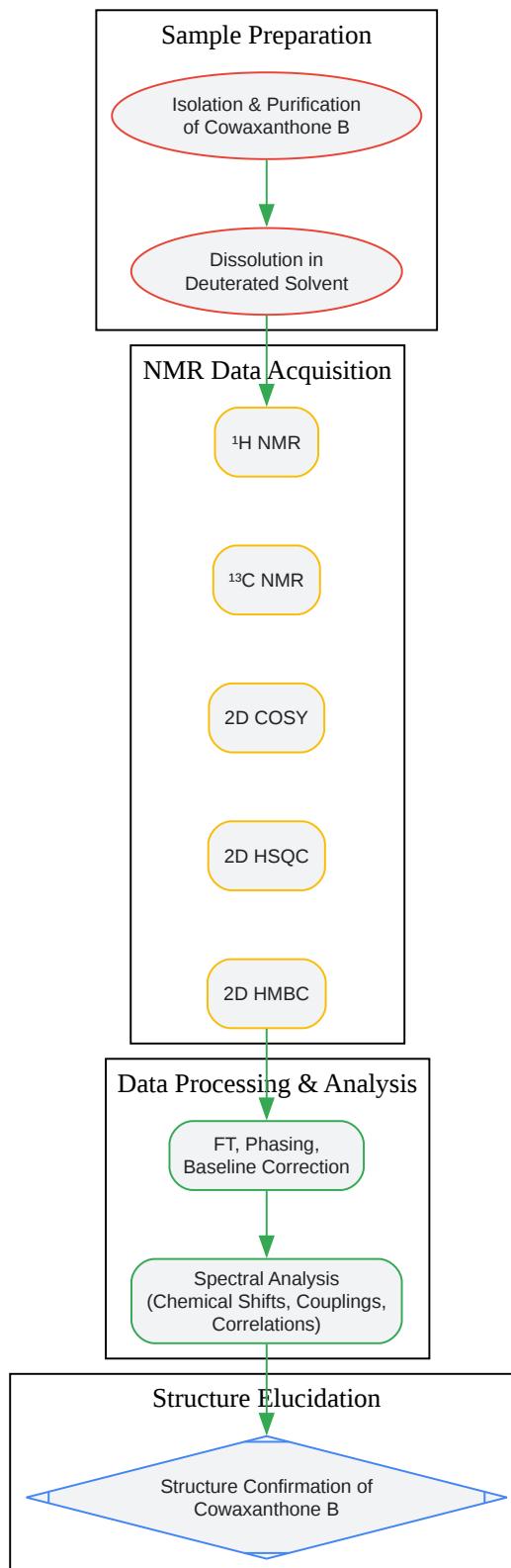
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Data Processing

- Fourier Transformation: Apply an exponential window function followed by Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
- Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and ^{13}C spectra.
- Peak Picking and Integration: Identify all significant peaks and integrate the ^1H NMR signals to determine the relative number of protons.
- Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to build up the molecular structure.

Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the structure confirmation of **Cowaxanthone B** using NMR spectroscopy.



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Caption: NMR analysis workflow for structure confirmation.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary data for the complete and unambiguous structure confirmation of **Cowaxanthone B**. The presented protocols and expected data serve as a comprehensive guide for researchers involved in the analysis of this and similar xanthone compounds. Adherence to these methodologies will ensure high-quality, reproducible data essential for advancing natural product drug discovery and development.

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References

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